Differential Sensitivity Correlates in Gastrointestinal Cancer: FUDR vs. 5-FU
In a panel of seven human gastrointestinal cancer cell lines, the determinants of drug sensitivity differ significantly between 5-Fluoro-2'-deoxyuridine (FdUrd) and 5-Fluorouracil (5-FU). FdUrd sensitivity was significantly correlated with Thymidylate Synthase (TS) mRNA levels, whereas 5-FU sensitivity was associated with Dihydropyrimidine Dehydrogenase (DPD) levels [1].
| Evidence Dimension | Correlation with enzyme marker (mRNA level) for drug sensitivity (IC50) |
|---|---|
| Target Compound Data | Significant correlation with TS mRNA (P < 0.05); no significant correlation with DPD or TP mRNA (P > 0.05). IC50 range: 5.02 - 24.21 uM. |
| Comparator Or Baseline | 5-FU: Significant correlation with DPD mRNA and protein (P < 0.05); no significant correlation with TS or TP mRNA (P > 0.05). IC50 range: 1.28 - 12.26 uM. |
| Quantified Difference | Sensitivity to FdUrd is primarily determined by TS levels, whereas sensitivity to 5-FU is primarily determined by DPD levels. |
| Conditions | Seven human gastrointestinal cancer cell lines; MTT assay for IC50 determination; RT-PCR for mRNA levels; ELISA for protein levels. |
Why This Matters
This evidence indicates that FUDR may retain efficacy in tumor types characterized by high DPD expression, a common mechanism of resistance to 5-FU, making it a mechanistically non-redundant option in the fluoropyrimidine arsenal.
- [1] Correlation of thymidylate synthase, thymidine phosphorylase and dihydropyrimidine dehydrogenase with sensitivity of gastrointestinal cancer cells to 5-fluorouracil and 5-fluoro-2'-deoxyuridine. (2004). World Journal of Gastroenterology. View Source
